Calcium;hydroxymethanone;hydrate

Description

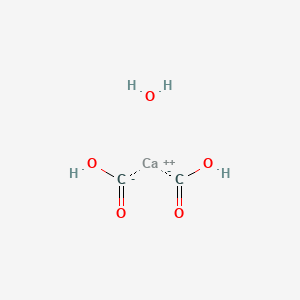

However, based on nomenclature conventions, it likely refers to a calcium salt of a hydroxymethanone derivative with associated water molecules (hydrate form). Hydroxymethanones are organic compounds containing a ketone group (-CO-) and a hydroxyl group (-OH) on adjacent or nearby carbons. For example, derivatives like [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7) are structurally related hydroxymethanones . A calcium salt of such a compound would involve ionic bonding between Ca²⁺ and the deprotonated hydroxyl group of the hydroxymethanone.

Properties

Molecular Formula |

C2H4CaO5 |

|---|---|

Molecular Weight |

148.13 g/mol |

IUPAC Name |

calcium;hydroxymethanone;hydrate |

InChI |

InChI=1S/2CHO2.Ca.H2O/c2*2-1-3;;/h2*(H,2,3);;1H2/q2*-1;+2; |

InChI Key |

RVXBTOPOJYDHIC-UHFFFAOYSA-N |

Canonical SMILES |

[C-](=O)O.[C-](=O)O.O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium;hydroxymethanone;hydrate typically involves the reaction of calcium salts with hydroxymethanone in the presence of water. One common method is to dissolve calcium chloride in water and then add hydroxymethanone under controlled conditions. The reaction is usually carried out at room temperature, and the resulting product is isolated by filtration and drying.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Calcium;hydroxymethanone;hydrate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethanone group can be oxidized to form corresponding carboxylate compounds.

Reduction: Reduction reactions can convert the hydroxymethanone group to alcohols.

Substitution: The hydroxymethanone group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylate compounds.

Reduction: Alcohols.

Substitution: Substituted hydroxymethanone derivatives.

Scientific Research Applications

Calcium;hydroxymethanone;hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of calcium;hydroxymethanone;hydrate involves its interaction with molecular targets such as enzymes and receptors. The calcium ions play a crucial role in stabilizing the compound and facilitating its binding to target molecules. The hydroxymethanone group can undergo various chemical transformations, contributing to the compound’s reactivity and functionality. The pathways involved include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Calcium Acetate Monohydrate

Calcium Lactate Hydrate

- Formula: C₆H₁₀CaO₆·xH₂O (commonly monohydrate) .

- Molecular Weight : Varies with hydration state (e.g., 218.22 g/mol for pentahydrate).

- Properties: White powder; soluble in water. Used as a calcium supplement and food additive. Synonyms include "2-hydroxypropanoic acid calcium salt, monohydrate" .

Calcium Hydroxide

Calcium Aluminoferrite Hydrate (C₄AF·H)

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Research Findings and Key Contrasts

- Synthesis Methods: Hydroxymethanones like [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone are synthesized via Friedel-Crafts acylation or hydrolysis of esters . Calcium salts (e.g., acetate, lactate) are typically formed by neutralizing the corresponding acids with calcium carbonate or oxide .

- Stability: Calcium hydroxide is hygroscopic and reacts with CO₂ to form calcium carbonate , while calcium aluminoferrite hydrate undergoes carbonation in cement systems, forming silica gel and gypsum .

- Functional Differences: Calcium Acetate/Lactate: Biocompatible, used in medicine.

Limitations and Gaps in Evidence

- No direct data exists for "this compound," requiring extrapolation from analogous compounds.

- Hydration states and crystallographic data (e.g., XRD patterns) are missing for many calcium salts, limiting structural comparisons .

- Spectroscopic validation (e.g., ²⁷Al/²⁹Si NMR for cement hydrates ) is absent for organic calcium salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.